molecular formula C24H20N2OS B3278669 N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681174-09-4

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B3278669
CAS No.: 681174-09-4
M. Wt: 384.5 g/mol
InChI Key: AXMSUUBFTQYFMA-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound featuring a benzothiazole moiety linked to a tetrahydronaphthalene ring through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the following steps:

  • Benzothiazole Derivative Synthesis: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

  • Amide Bond Formation: The amide bond is formed by reacting the benzothiazole derivative with tetrahydronaphthalene-2-carboxylic acid or its derivatives under conditions such as using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBT) in a solvent like dimethylformamide (DMF).

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and cost-effectiveness. This involves the use of continuous flow reactors, automated synthesis platforms, and large-scale purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can occur at various positions on the benzothiazole or tetrahydronaphthalene rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Research has explored its use in drug development, particularly for diseases such as tuberculosis and cancer. Industry: The compound is utilized in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides

  • N-(1,3-benzothiazol-2-yl)-arylamide derivatives

  • Benzothiazole-based anti-tubercular compounds

Uniqueness: N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its specific structural features, such as the tetrahydronaphthalene ring, which may confer distinct biological and chemical properties compared to other benzothiazole derivatives.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c27-23(19-10-9-16-5-1-2-6-18(16)15-19)25-20-13-11-17(12-14-20)24-26-21-7-3-4-8-22(21)28-24/h3-4,7-15H,1-2,5-6H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMSUUBFTQYFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

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